molecular formula C20H18FN B13411728 (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine CAS No. 75198-01-5

(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine

Cat. No.: B13411728
CAS No.: 75198-01-5
M. Wt: 291.4 g/mol
InChI Key: LTLUOSRNAUTAKF-IBGZPJMESA-N
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Description

(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine is an organic compound characterized by the presence of a fluorine atom and three phenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and fluorobenzene.

    Grignard Reaction: A Grignard reagent is prepared by reacting fluorobenzene with magnesium in anhydrous ether. This reagent is then reacted with benzophenone to form a tertiary alcohol intermediate.

    Amine Formation: The tertiary alcohol is then converted to the corresponding amine through a reductive amination process using an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-2-Fluoro-1,2,2-triphenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and phenyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Chloro-1,2,2-triphenylethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1S)-2-Bromo-1,2,2-triphenylethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    (1S)-2-Iodo-1,2,2-triphenylethan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1S)-2-Fluoro-1,2,2-triphenylethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

75198-01-5

Molecular Formula

C20H18FN

Molecular Weight

291.4 g/mol

IUPAC Name

(1S)-2-fluoro-1,2,2-triphenylethanamine

InChI

InChI=1S/C20H18FN/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15,19H,22H2/t19-/m0/s1

InChI Key

LTLUOSRNAUTAKF-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)F)N

Origin of Product

United States

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